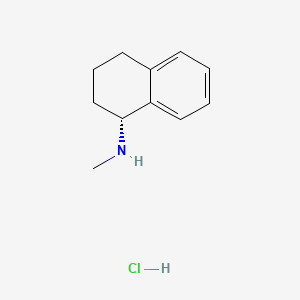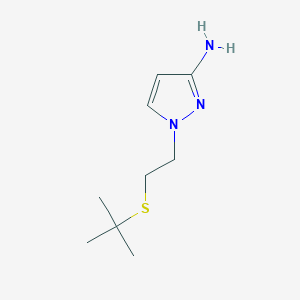![molecular formula C10H12F2N2O B13473123 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is a synthetic compound that features a cyclohexanone ring substituted with a difluoromethyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents.
Cyclohexanone Substitution: The final step involves the substitution of the cyclohexanone ring with the difluoromethyl-imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or cyclohexanone derivatives.
Applications De Recherche Scientifique
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or other functional groups, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(difluoromethyl)-1H-imidazole: A simpler analog with similar difluoromethyl and imidazole functionalities.
Cyclohexanone Derivatives: Compounds with various substituents on the cyclohexanone ring, such as xylariaone.
Uniqueness
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is unique due to the combination of the difluoromethyl-imidazole moiety and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C10H12F2N2O |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
4-[2-(difluoromethyl)imidazol-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)10-13-5-6-14(10)7-1-3-8(15)4-2-7/h5-7,9H,1-4H2 |
Clé InChI |
PDHCWSRMPGZJAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1N2C=CN=C2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)



![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)



![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
